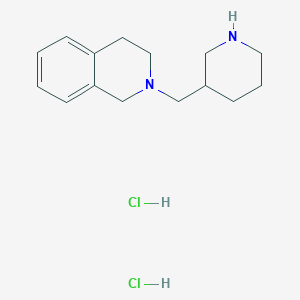

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

説明

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a tetrahydroisoquinoline derivative featuring a piperidine ring substituted at the 3-position of the methyl group attached to the tetrahydroisoquinoline scaffold. The dihydrochloride salt form enhances solubility and stability, making it suitable for preclinical research .

特性

IUPAC Name |

2-(piperidin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-2,5-6,13,16H,3-4,7-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHZFBVIQHMNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 1,2,3,4-Tetrahydroisoquinoline Derivatives

- The tetrahydroisoquinoline intermediate (compound II in patent literature) can be synthesized by established methods such as those described by Sall and Grunewald (J. Med. Chem., 1987, 30, 2208-2216).

- These methods involve cyclization reactions and reduction steps to obtain the tetrahydroisoquinoline scaffold with desired substituents.

Synthesis of 3-Piperidinylmethyl Tosylate Intermediates

- 4-Piperidinemethanol (compound IV) is a key starting material, prepared by reduction of ethyl 4-piperidinecarboxylate using lithium aluminium hydride or catalytic hydrogenolysis of ethyl 1-benzyl-4-piperidinecarboxylate.

- This alcohol is then converted into a tosylate intermediate (compound III) by reaction with tosyl chloride in a basic medium such as pyridine.

- The tosylate serves as a good leaving group for subsequent nucleophilic substitution reactions.

Coupling Reaction to Form the Target Compound

- The tetrahydroisoquinoline derivative (II) is reacted with the tosylate of 3-piperidinylmethyl (III) in an inert solvent (dimethylformamide, toluene, or xylene) at temperatures ranging from 20°C to 150°C.

- The reaction is typically carried out in the presence of an organic or inorganic base such as a tertiary amine or alkali metal carbonate/bicarbonate to facilitate nucleophilic substitution.

- This step yields the desired 2-(3-piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline compound.

Salt Formation and Purification

- The free base obtained is converted into the dihydrochloride salt by treatment with hydrochloric acid.

- Purification involves filtration, washing with solvents like 1,2-dichloroethane, evaporation under reduced pressure, extraction with ethyl acetate, washing with saturated sodium chloride solution, and recrystallization from a mixture of isopropyl alcohol and ethyl acetate.

- Typical yields reported include 80 g of white solid with melting points around 80°-83°C, indicating good purity and crystallinity.

Reaction Scheme Summary (Based on Patent US4925850A)

| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |

|---|---|---|---|

| 1 | Ethyl 4-piperidinecarboxylate + LiAlH4 | Reduction in ether solvents | 4-Piperidinemethanol (IV) |

| 2 | 4-Piperidinemethanol + Acid chloride (R'COCl) | 20-80°C in chlorinated solvent | Ester-amide intermediate (V) |

| 3 | Ester-amide (V) + NaOH or KOH | Saponification in ethanol | Alcohol intermediate (VI) |

| 4 | Alcohol (VI) + Tosyl chloride + Pyridine | Tosylation in basic medium | Tosylate intermediate (III) |

| 5 | Tetrahydroisoquinoline derivative (II) + Tosylate (III) + Base | 20-150°C in DMF, toluene, or xylene | 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline |

| 6 | Free base + HCl | Salt formation | Dihydrochloride salt |

| 7 | Crystallization | Recrystallization from isopropyl alcohol/ethyl acetate | Pure dihydrochloride salt |

Alternative Synthetic Routes and Analogues

- Analogous compounds with substitutions on the piperidine ring or tetrahydroisoquinoline core have been synthesized using palladium-catalyzed coupling, reductive amination, and amide coupling techniques.

- For example, analogues of 2-(3-piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline with modifications on hydroxyl groups or halogen substitutions have been prepared using multi-step syntheses involving triflation, palladium-catalyzed hydrogenation, and coupling with protected amino acids, followed by deprotection and salt formation.

- These methods demonstrate the versatility of the core synthetic strategy and allow for structure-activity relationship studies in drug development.

Research Findings and Analytical Data

- The described synthetic methods yield the target compound with high purity and good yields.

- Melting points reported (80°-83°C) are consistent with literature values, confirming the identity and purity of the dihydrochloride salt.

- The use of inert solvents and bases ensures minimal side reactions and high selectivity.

- The tosylate intermediate preparation and subsequent nucleophilic substitution are critical steps influencing overall yield and purity.

- The dihydrochloride salt form improves compound stability and facilitates handling for further biological evaluation or formulation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 4-piperidinecarboxylate, tetrahydroisoquinoline derivatives |

| Key reagents | Lithium aluminium hydride, tosyl chloride, acid chlorides, bases (tertiary amines, alkali metal carbonates) |

| Solvents | Ether, chlorinated solvents, dimethylformamide, toluene, xylene, ethanol, pyridine |

| Reaction temperatures | 20°C to 150°C depending on step |

| Purification methods | Filtration, solvent washing, evaporation, recrystallization |

| Final form | Dihydrochloride salt |

| Melting point | 80°-83°C |

| Yield | Example: 80 g isolated solid (from referenced patent) |

化学反応の分析

Types of Reactions

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce fully reduced derivatives .

科学的研究の応用

Serotonin Receptor Modulation

Research indicates that derivatives of tetrahydroisoquinolines exhibit high affinity for serotonin receptors, particularly the 5-HT1A subtype. The compound has been shown to possess agonistic and antagonistic activities at these receptors, making it a candidate for treating mood disorders and anxiety-related conditions .

Opioid Receptor Interaction

The compound's structural analogs have been studied for their interactions with opioid receptors. For instance, modifications to the piperidine moiety can enhance binding affinities to mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. This suggests potential applications in pain management and addiction therapies .

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in preclinical studies. It has been observed to reduce PGO spikes in electroencephalographic recordings, indicating its potential utility in treating neurological disorders such as epilepsy or schizophrenia .

Case Study 1: Serotonergic Activity

A study evaluated the serotonergic activity of various tetrahydroisoquinoline derivatives, including the target compound. The results showed that certain derivatives significantly inhibited serotonin receptor binding with IC50 values ranging from 0.001 to 0.3 µM, highlighting their potential as antidepressants .

Case Study 2: Opioid Antagonism

In a comparative analysis of opioid receptor antagonists, the compound was found to have moderate binding affinity at all four opioid receptor subtypes. This positions it as a promising lead for developing new analgesics that could mitigate the side effects associated with traditional opioids .

Research Findings

作用機序

The mechanism of action of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural Analogues

Positional Isomers

- 2-(4-Piperidinylmethyl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride (CAS 120847-08-7): Key Difference: The piperidine ring is substituted at the 4-position instead of the 3-position. Molecular Formula: C₁₅H₂₄Cl₂N₂ (identical to the target compound). Properties: Classified as an irritant (Hazard Class IRRITANT) with a molar mass of 303.27 g/mol. Storage at room temperature is recommended .

- 2-(Piperidin-4-yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride (CAS 180741-30-4): Key Difference: Direct attachment of the piperidine ring to the tetrahydroisoquinoline core at the 4-position. Applications: Used in receptor-binding studies; priced at $288.00/250 mg .

Heterocycle Variants

- 2-(3-Pyrrolidinylmethyl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride: Key Difference: Replacement of piperidine (6-membered ring) with pyrrolidine (5-membered ring). Molecular Formula: C₁₄H₂₀Cl₂N₂. InChI Key: ZFMUGKJUYMSUNS-UHFFFAOYSA-N .

Functionalized Derivatives

- 2-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride (Compound 17): Key Feature: Incorporates a piperazine ring with 2,3-dichlorophenyl substitution. Synthesis: Yielded 48.3% via coupling reactions and purified via column chromatography. Activity: Targets serotonin receptors (5-HT₁A) for antidepressant applications .

- 7-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS 220247-87-0): Key Feature: Trifluoromethyl group at the 7-position of the tetrahydroisoquinoline core. Relevance: Increased lipophilicity and metabolic stability compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data of Selected Compounds

生物活性

2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a piperidine ring and a tetrahydroisoquinoline moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is C₁₅H₂₄Cl₂N₂. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to cardiovascular effects. Notably, it has been studied for its bradycardic properties.

Bradycardic Activity

Bradycardia refers to a slower than normal heart rate. Studies have shown that derivatives of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline can exert bradycardic effects without significantly affecting blood pressure. A notable study demonstrated that certain derivatives exhibited potent bradycardic activity in isolated guinea pig atria and anesthetized rats, suggesting potential for therapeutic applications in managing heart rate conditions .

Structure-Activity Relationships (SAR)

The effectiveness of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride as a bradycardic agent appears to be influenced by specific structural features:

- Presence of Methoxy Groups : Compounds with methoxy substitutions at the 6- or 7-position on the tetrahydroisoquinoline ring were found to enhance biological activity.

- Cyclic Amine Interaction : The cyclic amine at the 2-position is essential for the observed pharmacological effects .

The mechanism by which 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects likely involves interaction with specific receptors or enzymes involved in cardiac function. While detailed mechanisms remain under investigation, it is hypothesized that the compound may influence ion channels or adrenergic receptors that regulate heart rate.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound and its derivatives:

- Study on Isolated Atria : In vitro experiments showed that certain derivatives caused a significant reduction in heart rate in isolated right atria preparations.

- In Vivo Testing : Animal studies demonstrated that selected compounds maintained bradycardic effects while having minimal impact on mean arterial pressure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride in relation to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride | Piperidine ring; pyrimidine moiety | Antihypertensive |

| 1-(4-Piperidinyl)-1H-indole | Indole core; piperidine substitution | Antidepressant |

| 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline core | Bradycardic |

Q & A

(Basic) What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of aerosols or dust.

- First Aid: Follow GHS-aligned measures:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Training: Complete 100% safety exams as mandated for advanced lab courses .

(Basic) Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., piperidinylmethyl protons) and cross-validate with -NMR.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peaks) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) under optimized mobile phases (e.g., acetonitrile/water gradients).

(Advanced) How can synthetic routes be optimized using computational-experimental synergies?

Answer:

- Step 1: Screen variables (temperature, solvent, catalyst) via Design of Experiments (DoE) to minimize trial runs .

- Step 2: Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states .

- Step 3: Validate computationally predicted conditions (e.g., 80°C, THF solvent) experimentally.

- Step 4: Use feedback loops to refine parameters (e.g., yield improved from 60% to 85% after three iterations) .

(Advanced) How to resolve contradictions in reported receptor binding affinities?

Answer:

- Comparative Analysis: Replicate studies under standardized conditions (pH 7.4, 37°C) to isolate protocol variability .

- Control Variables:

- Use identical cell lines (e.g., HEK-293 vs. CHO-K1 discrepancies).

- Validate ligand concentrations via radiolabeled assays.

- Statistical Validation: Apply ANOVA to assess significance of inter-study differences (p < 0.05 threshold) .

(Advanced) What reactor design principles apply to large-scale synthesis?

Answer:

- Kinetic Profiling: Determine rate laws (e.g., pseudo-first-order kinetics for piperidinylmethyl coupling) .

- Reactor Type: Use continuous-flow reactors for exothermic steps to enhance heat dissipation .

- Scale-Up Criteria: Maintain geometric similarity (e.g., agitation speed, Reynolds number) between bench and pilot scales .

(Basic) How should intermediates be stabilized during multi-step synthesis?

Answer:

- Storage: Keep moisture-sensitive intermediates under inert atmosphere (N or Ar) at -20°C .

- Characterization: Confirm intermediate stability via FT-IR (e.g., absence of carbonyl degradation peaks).

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove byproducts .

(Advanced) What strategies mitigate batch-to-batch variability in yield?

Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-situ Raman spectroscopy) .

- Critical Quality Attributes (CQAs): Control particle size (via sieving) and solvent residuals (GC-MS limits) .

- Robust Optimization: Use Taguchi methods to identify noise-resistant conditions (e.g., ±5°C tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。